N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide
Description
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a tert-butyl group at position 5 and a hexanamide chain terminating in a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety. The compound’s structural complexity arises from the conjugation of two pharmacologically relevant heterocycles: the thiadiazole ring, known for metabolic interactions, and the benzotriazinone group, associated with diverse bioactivities.
Properties
Molecular Formula |
C19H24N6O2S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |
InChI |
InChI=1S/C19H24N6O2S/c1-19(2,3)17-22-23-18(28-17)20-15(26)11-5-4-8-12-25-16(27)13-9-6-7-10-14(13)21-24-25/h6-7,9-10H,4-5,8,11-12H2,1-3H3,(H,20,23,26) |
InChI Key |
ZFKUWIAQMXLZJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide typically involves multiple steps. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the benzotriazinone moiety. Common reagents used in these reactions include tert-butylamine, thiosemicarbazide, and various acylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzotriazinone moiety, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds containing thiadiazole and benzotriazine frameworks exhibit anti-inflammatory properties. Preliminary studies suggest that N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide may inhibit key enzymes involved in inflammatory responses, such as cyclooxygenase and lipoxygenase pathways .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Thiadiazole derivatives have been reported to possess antibacterial and antifungal activities against various pathogens. In vitro studies have indicated that similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .
Anticonvulsant Properties
Thiadiazole-containing compounds have been explored for their anticonvulsant effects. Some derivatives have demonstrated significant activity in models of epilepsy, suggesting that this compound could be a candidate for further development in treating seizure disorders .
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions to optimize yield and purity. The general synthetic pathway includes:
- Formation of the thiadiazole moiety.
- Introduction of the benzotriazine unit.
- Final coupling with hexanamide derivatives.
Each step is crucial to ensure the desired biological activity and structural integrity of the compound.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cyclooxygenase pathways | |
| Antimicrobial | Inhibition against various pathogens | |
| Anticonvulsant | Significant activity in seizure models |
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of thiadiazole derivatives similar to this compound, compounds were tested against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated moderate to high inhibition rates at concentrations ranging from 12.5 to 100 μg/mL .
Mechanism of Action
The mechanism of action of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison
Biological Activity
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a complex organic compound that combines a thiadiazole moiety with a benzotriazine unit. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 346.42 g/mol. The structure includes a tert-butyl group, which is known to enhance the lipophilicity and biological activity of compounds.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and benzotriazine frameworks exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that derivatives with similar structures demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- A review highlighted that thiadiazole derivatives can inhibit the growth of Klebsiella pneumoniae, showcasing their potential as antibacterial agents .
Anti-inflammatory Activity
The compound is also posited to have anti-inflammatory effects. Compounds with similar scaffolds have been reported to inhibit key enzymes involved in inflammatory pathways:
- Cyclooxygenase (COX) and lipoxygenase are critical enzymes in inflammation. Thiadiazole derivatives have been shown to inhibit these pathways effectively .
- In one study, a related compound demonstrated an 83% inhibitory effect on VEGFR-2 in MCF-7 cells, indicating potential applications in cancer therapy as well .
The biological activity of this compound may involve the inhibition of specific molecular targets:
- The compound likely interacts with various enzymes or receptors, leading to its observed biological effects. For example, it may disrupt signaling pathways involved in inflammation or microbial resistance .
Case Studies and Research Findings
Several studies have explored the pharmacological properties of thiadiazole derivatives:
- Antitubercular Activity : A study on related thiadiazole compounds demonstrated significant activity against Mycobacterium tuberculosis, suggesting that structural modifications could enhance efficacy .
- Anticonvulsant Properties : Thiadiazole derivatives have shown promise as anticonvulsants in animal models, indicating their versatility in treating various conditions .
Data Summary Table
Q & A
Q. What are the common synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of thiadiazole or benzotriazinone precursors. For example:
- Thiadiazole Core Synthesis : Reacting tert-butyl-substituted thiadiazole imines with electrophiles (e.g., benzimidoyl chlorides) under basic conditions (pyridine) to form imidamide intermediates. Purification via flash chromatography (e.g., PE/EtOAc gradients) is critical for isolating intermediates .
- Benzotriazinone Attachment : Coupling the thiadiazole intermediate with a hexanamide-benzotriazinone moiety via nucleophilic substitution or condensation. Intermediates are characterized using 1H/13C NMR and HRMS to confirm regiochemistry and purity .
Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?
Methodological Answer:
- X-Ray Crystallography : Resolves stereochemistry (e.g., Z/E configuration at the thiadiazole-ylidene group) and validates bond angles/distances in the solid state .
- NMR Spectroscopy : Distinguishes tautomeric forms (e.g., thiadiazole vs. thiadiazoline) and monitors reaction progress. Key signals include tert-butyl protons (~1.3 ppm) and benzotriazinone aromatic protons (~7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula accuracy (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields using experimental design (DoE) or Bayesian optimization?
Methodological Answer:
- Design of Experiments (DoE) : Systematically varies parameters (e.g., temperature, stoichiometry, solvent polarity) to identify yield-limiting factors. For example, optimizing pyridine equivalents in imidamide formation improves reaction efficiency by reducing side-product formation .
- Bayesian Optimization : Employs machine learning to predict optimal conditions with minimal trials. This is particularly effective for complex multi-variable systems (e.g., coupling reactions with competing pathways) .
Q. What methodologies resolve discrepancies between observed and predicted bioactivity in QSAR models for derivatives?
Methodological Answer:
- QSAR Model Refinement : Use kernel partial least squares (KPLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Discrepancies (e.g., outliers in predicted vs. observed IC50 values) are addressed by:
| Example QSAR Data (Adapted from ) | Observed IC50 | Predicted IC50 |
|---|---|---|
| (Z)-N-(5-methyl-thiadiazol-2-ylidene)-... | 0.2920 | 0.2939 |
| (Z)-4-(2-(1,3-dioxo-inden-2-ylidene)... | 0.2569 | 0.1753 |
Q. How can mechanistic studies elucidate bioactivity against targets like RNF5 in cystic fibrosis?
Methodological Answer:
- Target Engagement Assays : Use surface plasmon resonance (SPR) or thermal shift assays to measure binding affinity to RNF5. For example, competitive SPR with labeled ubiquitin confirms inhibition of RNF5-mediated ubiquitination .
- Cell-Based Rescue Assays : Monitor ΔF508-CFTR correction in cystic fibrosis cell lines (e.g., HEK293T) via Western blot or halide-sensitive fluorescence. Dose-response curves (EC50) validate functional rescue .
Q. What strategies resolve contradictions in biological activity data across derivatives or assay conditions?
Methodological Answer:
- Meta-Analysis of Structure-Activity Relationships (SAR) : Compare bioactivity trends across derivatives (e.g., tert-butyl vs. phenyl substituents). For example, bulky substituents may improve RNF5 binding but reduce solubility, leading to assay variability .
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability. Use positive controls (e.g., known RNF5 inhibitors) to normalize data .
Data Contradiction Analysis
Example : Conflicting IC50 values in QSAR models may arise from:
- Incomplete Descriptor Sets : Omitting 3D conformational descriptors (e.g., molecular docking scores) for sterically constrained targets.
- Experimental Noise : Outliers due to assay plate edge effects or compound precipitation. Mitigate via replicate testing and dynamic light scattering (DLS) for solubility assessment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
